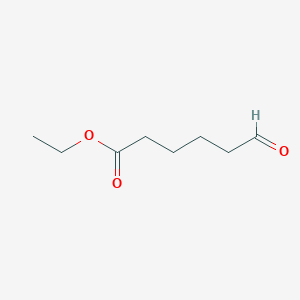
Ethyl 6-oxohexanoate
Vue d'ensemble
Description
Ethyl 6-oxohexanoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from hexanoic acid and is characterized by the presence of a keto group at the sixth carbon atom. This compound is used as a reagent in the synthesis of various pharmaceutical agents and has applications in the design and synthesis of anti-cancer agents as well as multi-acting inhibitors against histone deacetylases, FLT3, and Janus kinase 2 .
Applications De Recherche Scientifique
Ethyl 6-oxohexanoate has a wide range of applications in scientific research:
Safety and Hazards
Orientations Futures
Ethyl 6-oxohexanoate is used in the synthesis of pharmaceutical agents. It is also used in the design and synthesis of anti-cancer agents as well as in multi-acting inhibitors against HDAC, FL3, and JAK2 .
Relevant Papers One relevant paper is “Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water” by Hou, Z.Q., Luo, L.G., Liu, C.Z. et al .
Mécanisme D'action
Target of Action
Ethyl 6-oxohexanoate is a chemical compound with the molecular formula C8H14O3 It is used as a reagent in the synthesis of pharmaceutical agents , which suggests that its targets may vary depending on the specific agents it is used to synthesize.
Mode of Action
It is known to be used in the design and synthesis of anti-cancer agents as well as in multi-acting inhibitors against hdac, fl3, and jak2
Biochemical Pathways
Given its use in the synthesis of pharmaceutical agents , it is likely that it affects multiple pathways depending on the specific agents it is used to synthesize.
Pharmacokinetics
It is known that the compound has a molecular weight of 1582 , which may influence its bioavailability
Result of Action
Given its use in the synthesis of pharmaceutical agents , it is likely that its effects are dependent on the specific agents it is used to synthesize.
Action Environment
It is known that the compound should be stored in an inert atmosphere and under -20°c , suggesting that temperature and atmospheric conditions may influence its stability.
Analyse Biochimique
Biochemical Properties
It is known that it interacts with enzymes in the process of pharmaceutical synthesis
Molecular Mechanism
It is known that ketones can undergo reactions with hydroxylamine to form oximes or hydrazine to form hydrazones
Metabolic Pathways
It is known that (S)-3-hydroxy-5-oxohexanoate, a related compound, is cleaved to form malonate semialdehyde and acetone by an aldolase
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 6-oxohexanoate can be synthesized through several methods. One common method involves the reaction of diethyl maleate with propionaldehyde in the presence of benzoyl peroxide and ultraviolet light. The resulting diethyl propionylsuccinate is then reacted with boric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves continuous preparation devices and methods that ensure high yield and safety. For example, a continuous preparation method using mild conditions and high yield has been patented, which involves the reaction of bis(trichloromethyl) carbonate with monoethyl adipate in the presence of an organic amine catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 6-oxohexanoate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Oxidation: The keto group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: Hexanol derivatives.
Substitution: Substituted hexanoates.
Oxidation: Hexanoic acid derivatives.
Comparaison Avec Des Composés Similaires
Ethyl 6-oxohexanoate can be compared with other similar compounds such as:
Ethyl 4-oxohexanoate: Similar in structure but with the keto group at the fourth carbon atom.
Ethyl 6-chloro-6-oxohexanoate: Contains a chlorine atom at the sixth carbon in addition to the keto group.
Hexanoic acid, 3-oxo-, ethyl ester: Similar ester with the keto group at the third carbon atom.
Uniqueness: this compound is unique due to its specific positioning of the keto group, which imparts distinct reactivity and applications in the synthesis of pharmaceutical agents and enzyme inhibitors .
Propriétés
IUPAC Name |
ethyl 6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNBKRSENSOXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457523 | |
| Record name | ethyl 6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27983-42-2 | |
| Record name | ethyl 6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid](/img/structure/B105398.png)
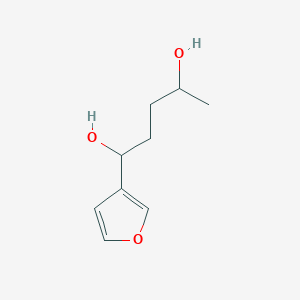
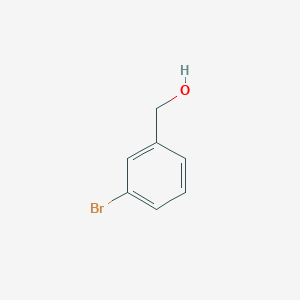
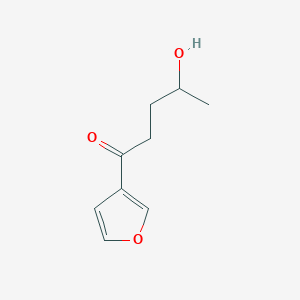
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)


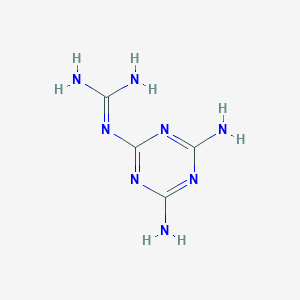

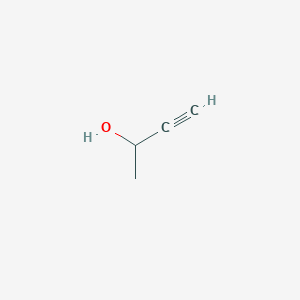

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)
